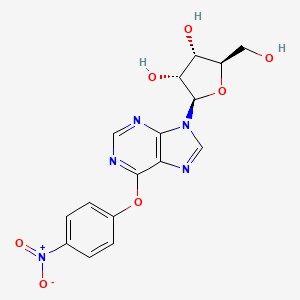
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a purine base linked to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the nitrophenoxy group and the formation of the tetrahydrofuran ring. Common reagents used in these steps include nucleophiles, electrophiles, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the nitrophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while reduction of the nitro group may produce aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids
Medicine
Medicinally, compounds with similar structures are often investigated for their antiviral, anticancer, or antimicrobial properties. The presence of the nitrophenoxy group and the purine base may contribute to its biological activity.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The nitrophenoxy group may enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Nitrobenzene Derivatives: Compounds with a nitro group attached to a benzene ring, similar to the nitrophenoxy group in the compound.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a nitrophenoxy group and a tetrahydrofuran ring. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C16H15N5O7 |
|---|---|
分子量 |
389.32 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-nitrophenoxy)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H15N5O7/c22-5-10-12(23)13(24)16(28-10)20-7-19-11-14(20)17-6-18-15(11)27-9-3-1-8(2-4-9)21(25)26/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1 |
InChIキー |
OYPQBXJPNWXZNC-XNIJJKJLSA-N |
異性体SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




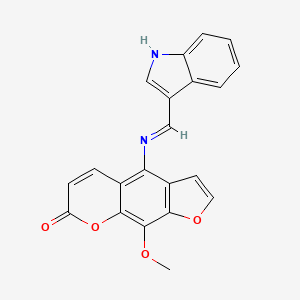

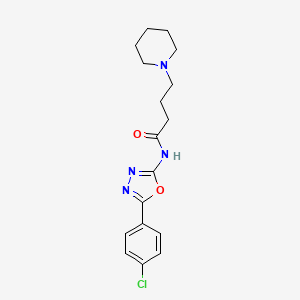

![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
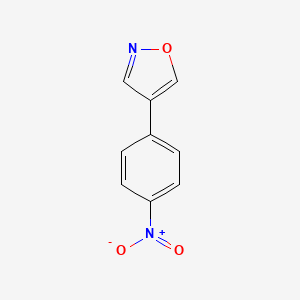
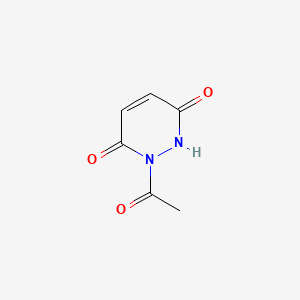
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
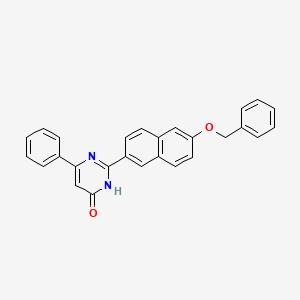

![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)

